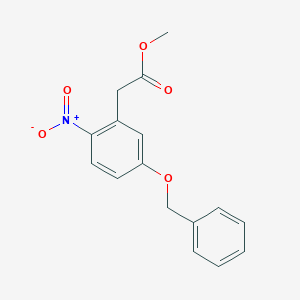

4-(4-Aminophénoxy)pyridine-2-carbonitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

Agents Antitumoraux

Le composé a été utilisé dans la conception et la synthèse de dérivés qui agissent comme des agents antitumoraux potentiels. Ces dérivés ont montré une activité antiproliférative modérée à excellente contre diverses lignées cellulaires cancéreuses, notamment A549 (cancer du poumon), HeLa (cancer du col de l'utérus) et MCF-7 (cancer du sein). La relation structure-activité de ces composés a été analysée, révélant que certains présentent des activités inhibitrices plus fortes que des médicaments connus tels que le cabozantinib .

Thérapie Ciblée Moléculaire

Dans le contexte de la thérapie ciblée moléculaire du cancer, qui est associée à une faible toxicité et à une grande efficacité, des dérivés de 4-(4-Aminophénoxy)pyridine-2-carbonitrile ont été synthétisés. Ces dérivés sont conçus en fonction des modèles de liaison des médicaments existants à la protéine MET, une tyrosine kinase réceptrice impliquée dans la croissance et la différenciation cellulaires .

Recherche sur les Polymères

Le composé sert de monomère dans la synthèse de polyimides ayant des propriétés souhaitables telles qu'une haute stabilité thermique, d'excellentes propriétés mécaniques et des performances d'isolation remarquables. Ces polyimides sont utilisés en microélectronique, en optoélectronique, en aérospatiale, en automobile, en séparation des gaz et dans d'autres domaines .

Polymères Hautes Performances

Un dérivé de This compound a été utilisé pour créer des polyimides aromatiques, qui sont une classe de polymères hautes performances. Ces polymères présentent d'excellentes propriétés globales, notamment une solubilité dans des solvants polaires courants, une haute stabilité thermique et des propriétés hydrophobes, ce qui les rend adaptés aux applications technologiques avancées .

Induction de l'Apoptose

La recherche a montré que certains dérivés peuvent induire l'apoptose dans les cellules cancéreuses. Par exemple, une étude a démontré qu'un composé spécifique induisait l'apoptose des cellules A549 de manière dose-dépendante et bloquait les cellules principalement en phase G0/G1, ce qui est crucial pour contrôler la prolifération cellulaire .

Inhibition de la Kinase

Les dérivés du composé ont été évalués pour leur activité inhibitrice sur la kinase c-Met, une enzyme qui joue un rôle significatif dans la croissance et la survie des cellules cancéreuses. La valeur IC50 d'un tel composé sur la kinase c-Met s'est avérée être de 46,5 nM, indiquant un fort effet inhibiteur .

Création de Surfaces Hydrophobes

Les polyimides dérivés de This compound ont montré qu'ils présentaient d'excellentes propriétés hydrophobes. Cette caractéristique est bénéfique pour créer des surfaces qui repoussent l'eau, ce qui peut être appliqué dans divers dispositifs industriels et médicaux .

Structures Polymères Amorphes

Le composé est instrumental dans le développement de polymères avec des structures amorphes. Ces structures sont avantageuses dans des applications où des matériaux clairs et non cristallins sont requis, comme dans certains composants optiques et électroniques .

Propriétés

IUPAC Name |

4-(4-aminophenoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-8-10-7-12(5-6-15-10)16-11-3-1-9(14)2-4-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAZISXKEOERSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)

![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)